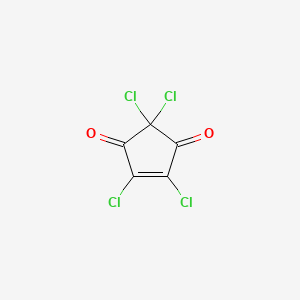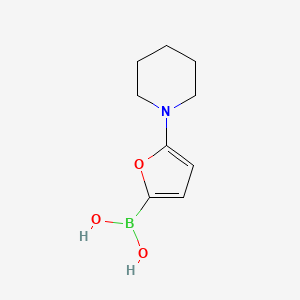
(5-(Piperidin-1-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Piperidin-1-yl)furan-2-yl)boronic acid: is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid functional group attached to a furan ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable building block in the synthesis of various biologically active molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Piperidin-1-yl)furan-2-yl)boronic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by a piperidine group.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through borylation reactions, such as the Miyaura borylation, where a halogenated furan derivative reacts with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(Piperidin-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry
In organic synthesis, (5-(Piperidin-1-yl)furan-2-yl)boronic acid is used as a versatile building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are common in pharmaceuticals and materials science.
Biology
The compound’s structural features make it a useful probe in biological studies. It can be incorporated into molecules that interact with biological targets, such as enzymes or receptors, to study their function and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its boronic acid group can form reversible covalent bonds with biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable boron-carbon bonds is exploited in the development of materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism by which (5-(Piperidin-1-yl)furan-2-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with biological targets. The boronic acid can form reversible covalent bonds with hydroxyl or amino groups on proteins, leading to inhibition or modulation of their activity. This interaction is particularly relevant in the design of enzyme inhibitors, where the boronic acid group can mimic the transition state of enzyme substrates.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a furan ring.
(4-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a furan ring.
(5-(Morpholin-4-yl)furan-2-yl)boronic acid: Similar structure but with a morpholine group instead of a piperidine group.
Uniqueness
(5-(Piperidin-1-yl)furan-2-yl)boronic acid is unique due to its combination of a furan ring and a piperidine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are desired.
Properties
Molecular Formula |
C9H14BNO3 |
|---|---|
Molecular Weight |
195.03 g/mol |
IUPAC Name |
(5-piperidin-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO3/c12-10(13)8-4-5-9(14-8)11-6-2-1-3-7-11/h4-5,12-13H,1-3,6-7H2 |
InChI Key |
BKXGLLQINSFCNP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12993432.png)
![7-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993438.png)

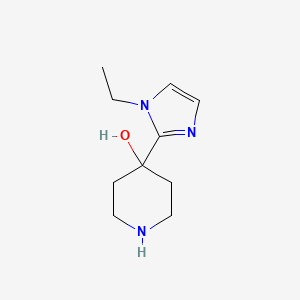
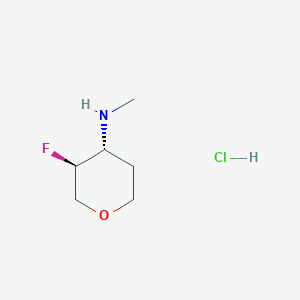
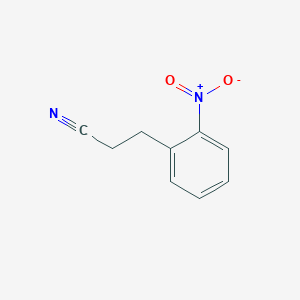
![5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B12993472.png)
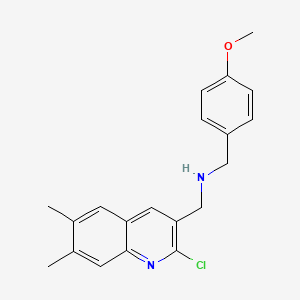
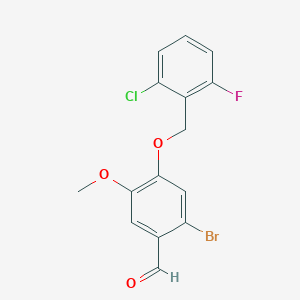
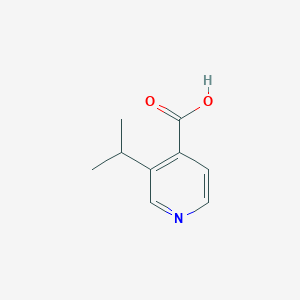
![Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12993503.png)
![5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid](/img/structure/B12993507.png)
![4'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12993510.png)
